molecular formula C15H15FN6O2 B2375864 1-ethyl-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-pyrazole-3-carboxamide CAS No. 1903879-30-0

1-ethyl-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-pyrazole-3-carboxamide

Cat. No. B2375864
CAS RN: 1903879-30-0
M. Wt: 330.323
InChI Key: UFDMSEMIGADQMC-UHFFFAOYSA-N
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Description

1-ethyl-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C15H15FN6O2 and its molecular weight is 330.323. The purity is usually 95%.
BenchChem offers high-quality 1-ethyl-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-pyrazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-ethyl-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-pyrazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

Research into pyrazole carboxamide derivatives and related molecular structures has yielded significant findings on their synthesis and chemical reactions. For instance, the synthesis of pyrazole carboxamide derivatives has been explored for their potential as fungicides in agrochemicals, with some demonstrating good nematocidal activity against M. incognita, indicating their utility in pest management strategies (Wen Zhao et al., 2017). Additionally, novel synthesis routes have been developed for benzamide-based 5-aminopyrazoles, which have shown remarkable antiviral activities, suggesting their potential application in antiviral drug development (A. Hebishy et al., 2020).

properties

IUPAC Name

1-ethyl-N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN6O2/c1-2-21-7-5-13(19-21)14(23)17-6-8-22-15(24)11-9-10(16)3-4-12(11)18-20-22/h3-5,7,9H,2,6,8H2,1H3,(H,17,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDMSEMIGADQMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NCCN2C(=O)C3=C(C=CC(=C3)F)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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